2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a chemical compound with a unique structure that includes a quinoline ring system with a mercapto group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves the reaction of corresponding carboxylic acid derivatives with aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI). This reaction yields N-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are employed.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced quinoline derivatives.
Substitution: Esters or amides of the original carboxylic acid.
Scientific Research Applications
2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinoline ring system may interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Similar structure but with a methyl group at the 7-position.
N-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamides: Derivatives with different substituents on the amide group.
Uniqueness
2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-sulfanyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)7-5-6-3-1-2-4-8(6)11-9(7)14/h5,9,11,14H,1-4H2,(H,12,13) |
InChI Key |
OGMVAEZPALEAEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(N2)S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.